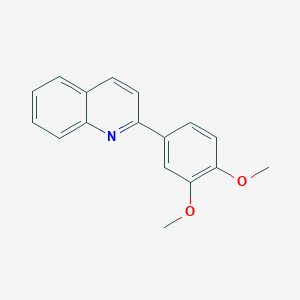

2-(3,4-Dimethoxyphenyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

作用機序

The mode of action of quinoline-based compounds often involves interaction with cellular targets such as enzymes or receptors, leading to changes in cellular processes . The biochemical pathways affected by quinoline compounds can be diverse, depending on the specific targets of the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of quinoline compounds . Factors such as solubility, stability, and permeability can affect the absorption and distribution of these compounds in the body .

The molecular and cellular effects of quinoline compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis, among others . These effects can lead to the death of pathogenic organisms or reduction in inflammation .

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of quinoline compounds . For example, certain quinoline compounds may be more stable and effective under acidic conditions .

生化学分析

Biochemical Properties

It is known that quinolines interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors . The specific metabolic pathways involving 2-(3,4-Dimethoxyphenyl)quinoline are yet to be identified.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction conditions often include heating under reflux and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

化学反応の分析

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid or chlorinating agents in the presence of a Lewis acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

科学的研究の応用

Anti-cancer drugs

Quinoline-4-formamide skeleton derivatives, including 2-(3,4-Dimethoxyphenyl)quinoline, have application in preparing anti-cancer drugs, especially anti-pancreatic cancer drugs . One study also utilized 2-(3, 4-Dimethoxyphenyl) quinoline-4-carboxylic acid in a preparation method of quinoline-4-formamide skeleton derivative .

Antimalarial and antiviral agents

A novel quinoline (4,7-dichloroquinoline) derivative was synthesized as an anti-malarial and virucidal agent with biocidal effects . The derivative showed larvicidal and pupicidal properties against a malarial and a dengue vector, with lethal toxicity ranging from 4.408 µM/mL (first instar larvae) to 7.958 µM/mL (pupal populations) . In silico study highlighted that quinoline derivatives effectively inhibited all four dengue serotypes (1–4) of infected Vero cells by compound binding to the active site of the DENV-2 protease .

Other potential applications

Quinolines have exhibited diverse biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 5′-phosphatase (SH 2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

類似化合物との比較

Similar Compounds

Quinoline: The parent compound without methoxy groups.

2-Phenylquinoline: Lacks the methoxy substituents on the phenyl ring.

4-Methoxyquinoline: Has a single methoxy group on the quinoline ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)quinoline is unique due to the presence of two methoxy groups on the phenyl ring, which enhances its lipophilicity and biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in biological assays compared to its analogs .

生物活性

2-(3,4-Dimethoxyphenyl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with a 3,4-dimethoxyphenyl substituent at the 2-position. This structural configuration may significantly influence its biological properties. The molecular formula is C₁₈H₁₅N₃O₂, and its molecular weight is approximately 295.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which disrupts DNA replication and transcription processes. Additionally, it may inhibit specific enzymes involved in various biochemical pathways, contributing to its anticancer and antimicrobial effects .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In a study evaluating various quinoline analogs, this compound demonstrated selective cytotoxicity against multiple cancer cell lines, including:

- MCF-7 (breast cancer)

- K-562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

The compound induced cell cycle arrest and apoptosis in these cell lines, with mechanisms involving chromatin condensation and nuclear fragmentation .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.607 | Induces apoptosis |

| K-562 | 5.074 | Cell cycle arrest |

| HeLa | 6.722 | DNA interaction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies have shown that quinoline derivatives possess potent antibacterial activity against multidrug-resistant strains such as Clostridium difficile. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. difficile | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on the effects of various quinoline derivatives found that those with a dimethoxyphenyl group exhibited enhanced cytotoxicity in MCF-7 cells compared to their counterparts without this substituent. The study utilized MTT assays to determine cell viability post-treatment .

- Antibacterial Efficacy Against Drug-Resistant Strains : In vivo studies demonstrated that quinoline derivatives significantly reduced bacterial load in animal models infected with C. difficile, suggesting their potential for therapeutic use in treating resistant infections .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBHMWSKJQZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。